3,6-DIETHYL 4-{[3-(PYRIDINE-3-CARBONYLOXY)PROPYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE
Description
3,6-DIETHYL 4-{[3-(PYRIDINE-3-CARBONYLOXY)PROPYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with diethyl groups at positions 3 and 6, and a pyridine-3-carbonyl group linked via a propylamino chain at position 4. The presence of carboxylate groups at positions 3 and 6 further adds to its chemical complexity.
Properties
IUPAC Name |
diethyl 4-[3-(pyridine-3-carbonyloxy)propylamino]quinoline-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O6/c1-3-31-22(28)16-8-9-20-18(13-16)21(19(15-27-20)24(30)32-4-2)26-11-6-12-33-23(29)17-7-5-10-25-14-17/h5,7-10,13-15H,3-4,6,11-12H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSXHWUTJUUKPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NCCCOC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DIETHYL 4-{[3-(PYRIDINE-3-CARBONYLOXY)PROPYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Diethyl Groups: The diethyl groups can be introduced via Friedel-Crafts alkylation using diethyl sulfate and aluminum chloride as a catalyst.
Attachment of the Pyridine-3-Carbonyl Group: This step involves the reaction of the quinoline derivative with 3-(pyridine-3-carbonyl)propylamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,6-DIETHYL 4-{[3-(PYRIDINE-3-CARBONYLOXY)PROPYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like sodium iodide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium iodide in acetone.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
3,6-DIETHYL 4-{[3-(PYRIDINE-3-CARBONYLOXY)PROPYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3,6-DIETHYL 4-{[3-(PYRIDINE-3-CARBONYLOXY)PROPYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved include signal transduction and metabolic pathways, which can lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,6-Diethyl-4-aminoquinoline-3,6-dicarboxylate: Similar structure but lacks the pyridine-3-carbonyl group.
4-(Pyridine-3-carbonyl)aminoquinoline-3,6-dicarboxylate: Similar structure but lacks the diethyl groups.
Uniqueness
3,6-DIETHYL 4-{[3-(PYRIDINE-3-CARBONYLOXY)PROPYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE is unique due to the presence of both diethyl groups and the pyridine-3-carbonyl group, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
